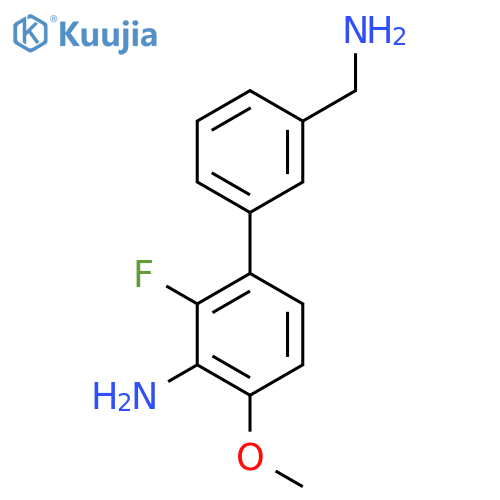

Cas no 2172467-78-4 (3-3-(aminomethyl)phenyl-2-fluoro-6-methoxyaniline)

3-3-(aminomethyl)phenyl-2-fluoro-6-methoxyaniline 化学的及び物理的性質

名前と識別子

-

- 3-3-(aminomethyl)phenyl-2-fluoro-6-methoxyaniline

- EN300-1586696

- 3-[3-(aminomethyl)phenyl]-2-fluoro-6-methoxyaniline

- 2172467-78-4

-

- インチ: 1S/C14H15FN2O/c1-18-12-6-5-11(13(15)14(12)17)10-4-2-3-9(7-10)8-16/h2-7H,8,16-17H2,1H3

- InChIKey: QFUMRCIIEUMLHC-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C=CC=1C1=CC=CC(CN)=C1)OC)N

計算された属性

- せいみつぶんしりょう: 246.11684127g/mol

- どういたいしつりょう: 246.11684127g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 61.3Ų

3-3-(aminomethyl)phenyl-2-fluoro-6-methoxyaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1586696-10.0g |

3-[3-(aminomethyl)phenyl]-2-fluoro-6-methoxyaniline |

2172467-78-4 | 10g |

$5774.0 | 2023-06-05 | ||

| Enamine | EN300-1586696-2.5g |

3-[3-(aminomethyl)phenyl]-2-fluoro-6-methoxyaniline |

2172467-78-4 | 2.5g |

$2631.0 | 2023-06-05 | ||

| Enamine | EN300-1586696-0.5g |

3-[3-(aminomethyl)phenyl]-2-fluoro-6-methoxyaniline |

2172467-78-4 | 0.5g |

$1289.0 | 2023-06-05 | ||

| Enamine | EN300-1586696-250mg |

3-[3-(aminomethyl)phenyl]-2-fluoro-6-methoxyaniline |

2172467-78-4 | 250mg |

$1235.0 | 2023-09-24 | ||

| Enamine | EN300-1586696-500mg |

3-[3-(aminomethyl)phenyl]-2-fluoro-6-methoxyaniline |

2172467-78-4 | 500mg |

$1289.0 | 2023-09-24 | ||

| Enamine | EN300-1586696-5000mg |

3-[3-(aminomethyl)phenyl]-2-fluoro-6-methoxyaniline |

2172467-78-4 | 5000mg |

$3894.0 | 2023-09-24 | ||

| Enamine | EN300-1586696-100mg |

3-[3-(aminomethyl)phenyl]-2-fluoro-6-methoxyaniline |

2172467-78-4 | 100mg |

$1183.0 | 2023-09-24 | ||

| Enamine | EN300-1586696-10000mg |

3-[3-(aminomethyl)phenyl]-2-fluoro-6-methoxyaniline |

2172467-78-4 | 10000mg |

$5774.0 | 2023-09-24 | ||

| Enamine | EN300-1586696-0.05g |

3-[3-(aminomethyl)phenyl]-2-fluoro-6-methoxyaniline |

2172467-78-4 | 0.05g |

$1129.0 | 2023-06-05 | ||

| Enamine | EN300-1586696-1.0g |

3-[3-(aminomethyl)phenyl]-2-fluoro-6-methoxyaniline |

2172467-78-4 | 1g |

$1343.0 | 2023-06-05 |

3-3-(aminomethyl)phenyl-2-fluoro-6-methoxyaniline 関連文献

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

3-3-(aminomethyl)phenyl-2-fluoro-6-methoxyanilineに関する追加情報

3-3-(Aminomethyl)phenyl-2-fluoro-6-methoxyaniline: A Comprehensive Overview

The compound 3-3-(aminomethyl)phenyl-2-fluoro-6-methoxyaniline (CAS No: 2172467-78-4) is a highly specialized aromatic amine derivative with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structural features, which include a phenyl ring substituted with an amino methyl group, a fluorine atom, and a methoxy group. The presence of these substituents imparts distinct electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications and functionalization.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 3-3-(aminomethyl)phenyl-2-fluoro-6-methoxyaniline, leveraging advanced catalytic systems and optimized reaction conditions. Researchers have demonstrated that the synthesis of this compound can be achieved through a multi-step process involving nucleophilic aromatic substitution, followed by selective functionalization of the resulting intermediates. The incorporation of the amino methyl group at the para position relative to the fluorine and methoxy substituents has been shown to enhance the compound's reactivity in subsequent reactions, particularly in the context of forming bioactive molecules.

One of the most promising applications of 3-3-(aminomethyl)phenyl-2-fluoro-6-methoxyaniline lies in its potential as a building block for drug discovery. The compound's structure is highly amenable to further derivatization, allowing for the introduction of diverse functional groups that can modulate its pharmacokinetic properties. For instance, studies have shown that the amino methyl group can serve as a site for acylation or alkylation, enabling the creation of bioisosteres with improved solubility and bioavailability.

Moreover, the fluorine atom at the 2-position of the phenyl ring contributes significantly to the compound's electronic properties. Fluorine substitution is known to enhance lipophilicity and improve metabolic stability, both of which are critical factors in drug design. Recent research has also highlighted the role of fluorinated aromatic compounds in modulating receptor interactions, making 3-3-(aminomethyl)phenyl-2-fluoro-6-methoxyaniline a compelling candidate for exploring novel therapeutic targets.

The methoxy group at the 6-position further enhances the compound's versatility by introducing additional electronic effects and hydrogen bonding capabilities. This substituent has been shown to influence both the physical properties of the molecule and its reactivity in various chemical transformations. For example, methoxy groups are often employed in medicinal chemistry to improve drug absorption and reduce toxicity.

In terms of recent research trends, there has been growing interest in utilizing 3-3-(aminomethyl)phenyl-2-fluoro-6-methoxyaniline as a precursor for synthesizing heterocyclic compounds with potential antiviral and anticancer activities. By incorporating this compound into ring-forming reactions such as Ullmann couplings or Suzuki-Miyaura cross-couplings, researchers have successfully synthesized complex molecular architectures that exhibit promising biological profiles.

Another area where 3-3-(aminomethyl)phenyl-2-fluoro-6-methoxyaniline has garnered attention is in materials science. The compound's unique combination of electron-withdrawing and electron-donating groups makes it an ideal candidate for use in organic electronics. Recent studies have explored its application as a component in organic light-emitting diodes (OLEDs), where it has demonstrated enhanced charge transport properties due to its tailored electronic configuration.

From an environmental standpoint, researchers have also investigated the biodegradation pathways of 3-3-(aminomethyl)phenyl-2-fluoro-6-methoxyaniline under various conditions. These studies have provided valuable insights into its persistence in different ecosystems and have informed strategies for minimizing its environmental impact during large-scale production.

In conclusion, 3-3-(aminomethyl)phenyl-2-fluoro-6-methoxyaniline (CAS No: 2172467-78-4) stands out as a versatile and multifunctional compound with applications spanning drug discovery, materials science, and beyond. Its unique structural features and reactivity make it an invaluable tool for chemists seeking to design innovative solutions across diverse fields.

2172467-78-4 (3-3-(aminomethyl)phenyl-2-fluoro-6-methoxyaniline) 関連製品

- 906352-89-4(5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1232505-77-9(5-Amino-4-bromo-2-chlorophenol)

- 1159095-32-5(6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline)

- 107441-48-5(MeOSuc-ala-ala-pro-val-OH)

- 2094485-00-2(1,4-Bis(3-methylfuran-2-carbonyl)piperazine-2-carbonitrile)

- 1408343-00-9([(5-Bromo-2-fluorophenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine)

- 868679-76-9(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate)

- 2089300-09-2(3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine)

- 56860-82-3(1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether)

- 2138561-44-9(3-(3-Hydroxyazetidin-1-yl)-4-(propan-2-yl)cyclohexan-1-one)